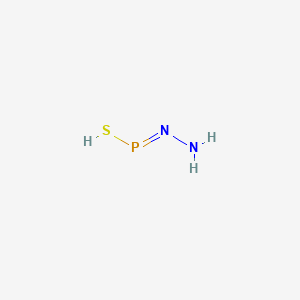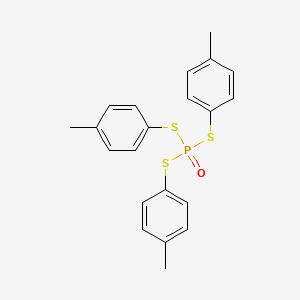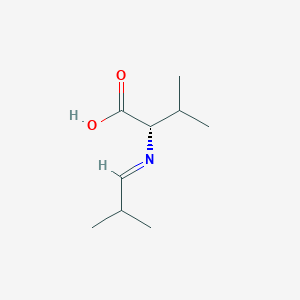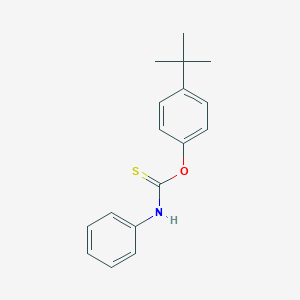
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a conjugated system involving a phenyl ring substituted with two methyl groups and an enone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethylbenzaldehyde and acetylacetone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-4-phenyl-4-oxobut-2-enoic acid: Lacks the methyl groups on the phenyl ring.
(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid: Contains methoxy groups instead of methyl groups.
(E)-4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid: Contains chlorine atoms instead of methyl groups.
Comparison: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ |
InChI-Schlüssel |
WKLVCCFVWXJZFO-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)



![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
